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Diethyl (2-
Compound Name:
cyanoethyl)phosphonate

Cat. No.: B161486

An In-depth Technical Guide to Diethyl (2-cyanoethyl)phosphonate: Synthesis, Reactivity,
and Applications in Drug Discovery

Introduction

Diethyl (2-cyanoethyl)phosphonate, identified by its CAS number 10123-62-3, is an
organophosphorus compound of significant interest in modern organic synthesis and medicinal
chemistry.[1][2] As a versatile synthetic intermediate, its utility is primarily anchored in its
phosphonate functionality coupled with a reactive cyanoethyl group.[2] This guide, intended for
researchers and drug development professionals, provides a comprehensive overview of its
chemical properties, synthesis, core reactivity, and applications, with a particular focus on its
role in the construction of complex molecular architectures relevant to pharmaceuticals.

Phosphonates are widely recognized in drug design as stable bioisosteres of natural
phosphates and carboxylates.[3][4] The carbon-phosphorus bond in phosphonates is resistant
to enzymatic cleavage, a stark contrast to the labile phosphoester bond in natural phosphates.
[5] This inherent stability makes phosphonate-containing molecules valuable as enzyme
inhibitors, antiviral agents, and bone-targeting drugs.[3][4] Diethyl (2-
cyanoethyl)phosphonate serves as a key building block for introducing this critical
pharmacophore, enabling the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b161486?utm_src=pdf-interest
https://www.benchchem.com/product/b161486?utm_src=pdf-body
https://www.benchchem.com/product/b161486?utm_src=pdf-body
https://www.alfa-chemistry.com/cas_10123-62-3.htm
https://cymitquimica.com/cas/10123-62-3/
https://cymitquimica.com/cas/10123-62-3/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.695128/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120300/
https://orca.cardiff.ac.uk/id/eprint/41440/1/Medicinal%20Chemistry%20of%20Phosphonate%20Prodrugs%20for%20Antiviral%20Therapy.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.695128/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120300/
https://www.benchchem.com/product/b161486?utm_src=pdf-body
https://www.benchchem.com/product/b161486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Diethyl (2-cyanoethyl)phosphonate is typically a colorless to pale yellow liquid.[2] Its key
physical and chemical properties are summarized in the table below.

Property Value Reference(s)
CAS Number 10123-62-3 [1][2][6][7]
Molecular Formula C7H14NOsP [1][7118]
Molecular Weight 191.16 g/mol [6][8]
Appearance Colorless to light yellow liquid [2][8]

Density 1.08 g/mL at 25 °C [6][8]

Boiling Point 110 °C at 0.1 mmHg [6][8]
Refractive Index (n20/D) 1.4380 [6][8]

LDOZIDLMPNCNDI-
InChl Key [1][6]
UHFFFAOYSA-N

SMILES CCOP(=0)(CCC#N)OCC [1]16]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control
of Diethyl (2-cyanoethyl)phosphonate. While specific spectra are instrument-dependent,
typical spectral features are as follows:

e 1H NMR: The proton NMR spectrum will exhibit characteristic signals for the two ethyl groups
(a triplet for the CHs and a quartet for the OCH2z) and the two methylene groups of the
cyanoethyl chain, which will appear as complex multiplets due to coupling with both adjacent
protons and the phosphorus atom.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene
carbons of the ethyl groups, the two methylene carbons of the cyanoethyl chain, and the
nitrile carbon.

¢ 31P NMR: The phosphorus NMR spectrum will display a single resonance characteristic of a
phosphonate ester.
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e FT-IR: The infrared spectrum is characterized by a strong absorption band for the nitrile
group (C=N) around 2240 cm~* and a strong P=0 stretch typically found in the 1250 cm~1
region.[9]

Synthesis of Diethyl (2-cyanoethyl)phosphonate

The most common and efficient method for synthesizing Diethyl (2-cyanoethyl)phosphonate
is through the Michael addition of diethyl phosphite to acrylonitrile. This reaction is typically
base-catalyzed and proceeds with high yield.

Reaction Mechanism: Base-Catalyzed Michael Addition

The synthesis involves the deprotonation of diethyl phosphite by a base to form a nucleophilic
phosphite anion. This anion then undergoes a conjugate addition to the electrophilic double
bond of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product.

Base (e.g., NaOEt)

Step 1: Deprotonation Step 2: Nucleophilic Attack Step 3: Protonation

Diethyl Phosphite + Base _ | phosphite Anion | | + Acrylonitrile

f +H* Diethyl (2-cyanoethyl)phosphonate
(EtO)2P(O)H ™ (Et0):P(0)- SEIEHE [MiBmEelErs (Et0)2P(0)CHzCH:C=N

Acrylonitrile
CH2=CH-C=N

Click to download full resolution via product page

Caption: Synthesis of Diethyl (2-cyanoethyl)phosphonate via Michael Addition.

Detailed Experimental Protocol

e Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux
condenser under an inert atmosphere (e.g., nitrogen or argon).
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» Reagents: Charge the flask with diethyl phosphite.

o Catalyst: Add a catalytic amount of a suitable base, such as sodium ethoxide or potassium
tert-butoxide, to the flask.

» Addition: Add acrylonitrile dropwise to the stirred solution via the dropping funnel. An
exothermic reaction may occur, so controlled addition and external cooling (e.g., an ice bath)
may be necessary to maintain the reaction temperature.

» Reaction: After the addition is complete, allow the mixture to stir at room temperature or with
gentle heating to ensure the reaction goes to completion. Monitor the reaction progress
using an appropriate analytical technique (e.g., TLC or GC).

o Workup: Upon completion, neutralize the catalyst with a weak acid (e.qg., acetic acid). The
reaction mixture can then be concentrated under reduced pressure.

 Purification: The crude product is typically purified by vacuum distillation to yield pure Diethyl
(2-cyanoethyl)phosphonate.

Core Reactivity: The Horner-Wadsworth-Emmons
(HWE) Reaction

The primary application of Diethyl (2-cyanoethyl)phosphonate in organic synthesis is as a
reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction provides a
reliable and stereoselective method for the formation of alkenes, particularly a,3-unsaturated
nitriles, from aldehydes and ketones.[12]

The HWE reaction offers several advantages over the classical Wittig reaction:

e The phosphonate carbanion is more nucleophilic and generally more reactive than the
corresponding phosphonium ylide.[10]

e |t can react with a wider range of aldehydes and ketones, including sterically hindered ones.
[11]

e The byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous
workup, simplifying product purification.[10][11]
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Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through several key steps. First, a strong base deprotonates the carbon
alpha to the phosphonate group, forming a stabilized phosphonate carbanion. This carbanion
then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This
addition forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a
phosphate byproduct. The reaction generally favors the formation of the (E)-alkene due to
thermodynamic control in the formation of the key intermediates.[10][13]

Strong Base Aldehyde/Ketone
(e.g., NaH, KHMDS) RIR2C=0
; + Base .
Diethyl (2-cyanoethyl)phosphonate }—P{ Phosphonate Carbanion

(E)-Alkene Product

Cyclization

+ Carbonyl

Oxaphosphetane
Intermediate

Betaine Intermediate

Phosphate Salt

Click to download full resolution via product page

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.

Experimental Protocol: Synthesis of an a,3-Unsaturated
Nitrile
o Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert

atmosphere, dissolve Diethyl (2-cyanoethyl)phosphonate in a dry aprotic solvent (e.g.,
THF or DME).[11]

o Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong
base (e.g., NaH, n-BuLi, or KHMDS) portion-wise or dropwise.[11][13] Stir the mixture for 30-
60 minutes to ensure complete formation of the carbanion.

o Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone in the same dry solvent
to the carbanion solution dropwise, maintaining the low temperature.
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» Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for several hours or until completion as monitored by TLC.

e Quenching: Carefully quench the reaction by adding a saturated aqueous solution of
ammonium chloride (NHaCl).

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent (e.g., ethyl acetate or diethyl ether).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. Purify the resulting crude
product by column chromatography on silica gel to obtain the desired a,3-unsaturated nitrile.

Applications in Drug Discovery and Development

The phosphonate group is a key structural motif in medicinal chemistry, and reagents like
Diethyl (2-cyanoethyl)phosphonate are instrumental in its incorporation.[3] Phosphonate-
containing drugs often function as transition-state analogues, inhibiting enzymes that process
phosphate or pyrophosphate substrates.[4]

Notable applications include:

» Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs. The
phosphonate moiety mimics the first phosphate group of a nucleotide, bypassing the often
rate-limiting initial phosphorylation step required for activation.[5] Diethyl (2-
cyanoethyl)phosphonate can be used to synthesize precursors for these important
therapeutics.

» Anticancer Agents: The farnesyl pyrophosphate synthase enzyme is a target for nitrogen-
containing bisphosphonates, which are used to treat bone-resorption disorders and are also
being investigated as anticancer targets.[4][14] The synthetic principles enabled by HWE
reagents are relevant to the development of novel enzyme inhibitors in oncology.

e Enzyme Inhibitors: The compound is used to synthesize inhibitors for enzymes such as
phospholipase A2 and triose phosphate isomerase.[8]
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o HIV-1 Antivirals: It has been used as a reactant in the amination and stereoselective
olefination for the synthesis of HIV-1 antivirals.[8]

Safety and Handling

Diethyl (2-cyanoethyl)phosphonate is an irritant and requires careful handling in a well-
ventilated fume hood.

o Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[6]

e Precautionary Statements: Avoid breathing mist/vapors. Wash skin thoroughly after handling.
Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and
face protection.[6]

e Personal Protective Equipment (PPE): Standard PPE includes safety goggles or a face
shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. An appropriate respirator
should be used if ventilation is inadequate.[6]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is
classified as a combustible liquid.[6]

Conclusion

Diethyl (2-cyanoethyl)phosphonate is a high-value reagent for synthetic and medicinal
chemists. Its robust synthesis and predictable reactivity in the Horner-Wadsworth-Emmons
reaction make it an essential tool for the stereoselective formation of C-C double bonds and the
introduction of the cyano group. Its primary contribution lies in facilitating the construction of
a,B-unsaturated nitriles, which are versatile precursors for a wide range of biologically active
molecules. For professionals in drug development, this compound provides a reliable pathway
to incorporate the phosphonate pharmacophore, a critical component in the design of stable
and effective enzyme inhibitors, particularly in antiviral and anticancer research. Proper
understanding of its properties, synthesis, and handling is paramount to leveraging its full
synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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